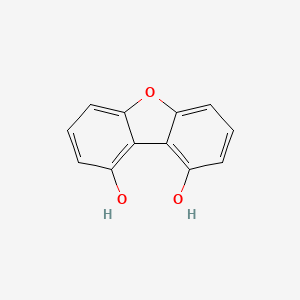

Dibenzofuran-1,9-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

19261-04-2 |

|---|---|

Molecular Formula |

C12H8O3 |

Molecular Weight |

200.193 |

IUPAC Name |

dibenzofuran-1,9-diol |

InChI |

InChI=1S/C12H8O3/c13-7-3-1-5-9-11(7)12-8(14)4-2-6-10(12)15-9/h1-6,13-14H |

InChI Key |

BOWNHNKJNNYGSY-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)C3=C(O2)C=CC=C3O |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of Dibenzofuran 1,9 Diol

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of molecular bonds (stretching, bending), and the frequencies of these absorptions are characteristic of specific bond types.

For Dibenzofuran-1,9-diol, the IR spectrum would be dominated by features arising from the hydroxyl (-OH) groups and the aromatic dibenzofuran (B1670420) core. A key diagnostic band would be a broad absorption in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration. The broadness of this peak is due to intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

The spectrum would also display sharp peaks in the 1400-1600 cm⁻¹ range, corresponding to C=C stretching vibrations within the aromatic rings. The C-O stretching vibrations from the ether linkage of the furan (B31954) ring and the phenolic hydroxyl groups would appear in the 1000-1300 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations below 900 cm⁻¹ can offer clues about the substitution pattern on the aromatic rings.

Table 1: Illustrative IR Peak Assignments for Dibenzofuran Scaffolds Data based on the parent compound Dibenzofuran and general assignments for substituted phenols.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 | O-H Stretch (Broad) | Phenolic Hydroxyl (-OH) |

| 3000-3100 | C-H Stretch | Aromatic C-H |

| 1400-1600 | C=C Stretch | Aromatic Ring |

| 1200-1300 | C-O Stretch | Aryl Ether (Furan Ring) |

| 1100-1250 | C-O Stretch | Phenolic C-O |

| 700-900 | C-H Bending (OOP) | Aromatic C-H |

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability.

In the analysis of this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the carbon skeleton, which are often weak in the IR spectrum. The aromatic ring stretching vibrations would produce strong and sharp signals, typically in the 1550-1650 cm⁻¹ region. The C-O-C symmetric stretch of the central furan ring would also be Raman active. Due to the symmetry of the dibenzofuran core, certain vibrations may be exclusively or more intensely Raman active compared to their IR counterparts, aiding in a more complete structural assignment.

Table 2: Expected Raman Shifts for this compound Assignments based on general spectroscopic rules for aromatic ethers and phenols.

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~1600 | Ring Stretching | Aromatic C=C |

| ~1250 | Symmetric C-O-C Stretch | Furan Ether Linkage |

| ~1000 | Ring Breathing Mode | Aromatic System |

| 700-900 | C-H Bending | Aromatic C-H |

Electronic Spectroscopy for Chromophore Characterization

Electronic spectroscopy probes the electronic structure of a molecule by measuring transitions between different electronic energy levels, typically upon absorption of UV or visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron system within a molecule, known as the chromophore. The dibenzofuran core is an extended aromatic chromophore that absorbs strongly in the UV region. The addition of two hydroxyl groups to this core, as in this compound, is expected to modify the absorption profile.

Hydroxyl groups are auxochromes, which can shift the absorption maxima to longer wavelengths (a bathochromic or "red" shift) and increase the absorption intensity (a hyperchromic effect). This is due to the donation of lone-pair electrons from the oxygen atoms into the aromatic π-system, extending the conjugation. The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) would likely show multiple absorption bands corresponding to π→π* transitions. The exact position of the absorption maxima (λ_max) is sensitive to solvent polarity and pH, as deprotonation of the phenolic groups in a basic solution would cause a significant bathochromic shift.

Table 3: Illustrative UV-Vis Absorption Maxima for Dibenzofuran Data for the parent compound Dibenzofuran in alcohol. nih.gov The spectrum for this compound is expected to be red-shifted from these values.

| λ_max (nm) | Log ε | Transition Type |

| 217 | 4.5 | π→π |

| 245 | 4.0 | π→π |

| 250 | 4.3 | π→π |

| 280 | 4.2 | π→π |

| 295 | 4.0 | π→π* |

Photoluminescence Spectroscopy

Photoluminescence spectroscopy measures the emission of light (fluorescence or phosphorescence) from a molecule after it has absorbed photons. For a molecule like this compound to be fluorescent, it must efficiently re-emit energy from its lowest excited singlet state.

The parent compound, dibenzofuran, is known to be fluorescent. The introduction of hydroxyl groups can either enhance or quench fluorescence depending on their position and the molecular environment. Generally, phenolic compounds are fluorescent, and it is anticipated that this compound would exhibit fluorescence. A typical analysis would involve recording an excitation spectrum (by scanning the excitation wavelength while monitoring a fixed emission wavelength) and an emission spectrum (by exciting at a fixed wavelength, usually the λ_max from the absorption spectrum, and scanning the emitted wavelengths). The resulting spectra provide a "fingerprint" that can be used for identification and can offer insights into the molecule's excited-state dynamics.

Table 4: Expected Photoluminescence Properties for this compound Properties are hypothetical based on the behavior of similar phenolic aromatic compounds.

| Parameter | Expected Observation |

| Excitation Maximum | Should correspond to a λ_max in the UV-Vis absorption spectrum. |

| Emission Maximum | Expected to be at a longer wavelength (lower energy) than the excitation maximum (Stokes shift). |

| Quantum Yield | The ratio of photons emitted to photons absorbed; would need to be determined experimentally. |

| Fluorescence Lifetime | The average time the molecule spends in the excited state before returning to the ground state. |

X-ray Crystallography for Absolute Stereochemistry and Conformation

This technique would unambiguously confirm the connectivity of the atoms, proving the 1,9-diol substitution pattern. Furthermore, it would reveal the planarity of the dibenzofuran ring system. While the core is largely flat, slight puckering or boat-like conformations can occur. Crucially, the analysis of the crystal packing would show the network of intermolecular hydrogen bonds formed by the hydroxyl groups, which governs the solid-state architecture. Although this compound itself is achiral, X-ray crystallography is the gold standard for determining the absolute stereochemistry of chiral derivatives. No published crystal structure for the specific isomer this compound was found in the searched literature. However, crystallographic data for other dibenzofuran derivatives confirm the generally planar nature of the fused ring system. mdpi.com

Table 5: Hypothetical Crystallographic Parameters for this compound This table illustrates the type of data obtained from an X-ray crystallography experiment. Actual values require experimental determination.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit in the crystal lattice. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-O, O-H). |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-O-H, C-C-C). |

| Torsion Angles (°) | Defines the conformation around specific bonds. |

Chemical Reactivity and Derivatization Studies of Dibenzofuran 1,9 Diol

Electrophilic Aromatic Substitution Reactions on the Dibenzofuran-1,9-diol Core

The hydroxyl groups in this compound are strong activating groups, directing electrophilic aromatic substitution to the ortho and para positions. The electron-donating nature of the hydroxyl groups increases the nucleophilicity of the aromatic rings, facilitating reactions with electrophiles. acs.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. doubtnut.comlibretexts.orgnumberanalytics.comstudymind.co.ukchemistryviews.org The regioselectivity of these reactions on the this compound core is dictated by the positions of the two hydroxyl groups. For instance, studies on monosubstituted hydroxydibenzofurans show that nitration of 2-hydroxydibenzofuran (B1202526) primarily yields the 1-nitro isomer, while 3-hydroxydibenzofuran undergoes nitration at the 2-position. thieme-connect.de This suggests that in this compound, the positions most activated towards electrophilic attack would be those ortho and para to the hydroxyl groups, specifically positions 2, 4, 6, and 8.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Hydroxydibenzofurans

| Starting Material | Reagent | Product(s) | Reference(s) |

| 2-Hydroxydibenzofuran | Nitrating agent | 1-Nitro-2-hydroxydibenzofuran | thieme-connect.de |

| 3-Hydroxydibenzofuran | Nitrating agent | 2-Nitro-3-hydroxydibenzofuran | thieme-connect.de |

| Dibenzofuran (B1670420) | Iodine/Nitric Acid | 2-Iododibenzofuran | thieme-connect.de |

It is important to note that the reaction conditions, such as the choice of solvent and catalyst, can influence the product distribution. dntb.gov.ua

Nucleophilic Transformations of this compound

Direct nucleophilic aromatic substitution on the dibenzofuran core is generally challenging and often requires harsh conditions, such as high temperatures and the use of copper catalysts, particularly for the displacement of halides. thieme-connect.de However, the presence of hydroxyl groups can facilitate certain nucleophilic transformations.

The hydroxyl groups themselves can act as nucleophiles in reactions such as ether and ester formation (see section 4.4). Furthermore, conversion of the hydroxyl groups to better leaving groups, such as triflates, can enable subsequent nucleophilic substitution reactions.

A notable transformation is the reductive ring opening of the furan (B31954) ring. Treatment of dibenzofuran with lithium metal leads to cleavage of the ether linkage, yielding a 2-hydroxybiphenyl. acs.orgthieme-connect.de This reaction provides a route to functionalized biphenyls from dibenzofuran precursors.

Metal-Mediated Functionalization and Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the functionalization of the dibenzofuran skeleton. ekb.egekb.eg These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.

The hydroxyl groups of this compound can be converted to triflates, which are excellent substrates for various coupling reactions, including Suzuki, Heck, and Sonogashira reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base, is particularly versatile for creating biaryl linkages. studymind.co.uknih.gov

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions for Dibenzofuran Synthesis and Functionalization

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference(s) |

| Suzuki Coupling | Aryl boronic acid, Aryl halide/triflate | Pd catalyst, Base | Biaryl | nih.gov |

| Intramolecular C-H Activation | Diaryl ether | Pd(OAc)₂, PivOH | Dibenzofuran | mdpi.com |

| Pschorr Reaction | Aryl diazonium salt | Copper catalyst | Dibenzofuran | ekb.egbiointerfaceresearch.com |

| Ullmann Coupling | o-Iodophenols, Silyl (B83357) aryl triflates | Cu catalyst, Pd catalyst | Dibenzofuran | ekb.eg |

These reactions provide access to complex molecules with potential applications in materials science and medicinal chemistry. ekb.eg

Hydroxyl Group Derivatization and Protection Strategies

The hydroxyl groups of this compound are primary sites for chemical modification. They can be readily converted into a variety of functional groups, such as ethers and esters, through standard synthetic protocols. These derivatizations can alter the solubility, electronic properties, and biological activity of the parent molecule.

In multistep syntheses, it is often necessary to protect the hydroxyl groups to prevent them from interfering with reactions at other sites of the molecule. libretexts.org A variety of protecting groups for alcohols and phenols are available, with the choice depending on the specific reaction conditions to be employed. masterorganicchemistry.com

Common protecting groups for hydroxyl functions include ethers, such as methyl, benzyl, and silyl ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), and acetals like tetrahydropyranyl (THP) ether. organic-chemistry.orguwindsor.ca The formation of these protected derivatives typically involves reaction of the diol with the appropriate halide or other electrophile in the presence of a base. Deprotection is achieved under specific conditions that leave the rest of the molecule intact. google.com

Table 3: Common Protecting Groups for the Hydroxyl Groups of this compound

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Stability |

| Methyl Ether | Methyl iodide, Base (e.g., NaH) | Strong acid (e.g., HBr, BBr₃) | Stable to base, mild acid |

| Benzyl Ether | Benzyl bromide, Base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base |

| Silyl Ethers (TMS, TBDMS) | Silyl chloride, Base (e.g., imidazole) | Fluoride (B91410) source (e.g., TBAF), Acid | Stable to base, labile to acid and fluoride |

| Tetrahydropyranyl (THP) Ether | Dihydropyran, Acid catalyst | Aqueous acid | Stable to base, labile to acid |

Oxidation and Reduction Chemistry of the this compound System

The redox chemistry of this compound is largely governed by the dihydroxy-substituted aromatic system. The hydroxyl groups make the molecule susceptible to oxidation. nih.gov

Oxidation of dihydroxy-substituted aromatic compounds, such as hydroquinones and catechols, to the corresponding quinones is a well-established transformation. libretexts.orgnih.govjackwestin.comlibretexts.org This can be achieved using a variety of oxidizing agents, including Fremy's salt or chromic acid. libretexts.org In the case of this compound, oxidation would be expected to yield the corresponding dibenzofuran-1,9-dione. The reverse reaction, the reduction of the quinone back to the diol, can be accomplished with reducing agents like sodium borohydride (B1222165) or stannous chloride. libretexts.org

Table 4: Representative Oxidation and Reduction Reactions of Dihydroxyaromatic Systems

| Transformation | Starting Material | Reagent(s) | Product | Reference(s) |

| Oxidation | Hydroquinone (B1673460) | Fremy's salt | Benzoquinone | libretexts.org |

| Oxidation | Catechol | Oxidizing agent | o-Benzoquinone | nih.gov |

| Reduction | Benzoquinone | NaBH₄ | Hydroquinone | libretexts.org |

| Oxidation | 4-Methoxyphenol (dimerization and cyclization) | Semiconductor, O₂ | Dibenzofuran-1,4-dione | clockss.orgresearchgate.net |

The reduction of the dibenzofuran ring system itself is more challenging and typically requires harsh conditions, such as high-pressure hydrogenation over a platinum catalyst, to achieve full saturation of the rings. thieme-connect.de Birch reduction has been reported to yield a dihydrodibenzofuran. thieme-connect.de

Microbial degradation of dibenzofuran often proceeds via oxidation, with enzymes catalyzing the dihydroxylation of the aromatic rings, followed by ring cleavage. d-nb.infonih.govasm.orgnih.govresearchgate.netresearchgate.netasm.org

Theoretical and Computational Investigations of Dibenzofuran 1,9 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules like Dibenzofuran-1,9-diol. These methods provide insights into the distribution of electrons and the energies of different molecular orbitals.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. While specific DFT studies on this compound are not widely published, the principles of DFT allow for the theoretical calculation of various properties. For a molecule like this compound, DFT calculations could predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its chemical reactivity. The electron density distribution, electrostatic potential, and charge distribution on the atoms could also be determined, highlighting the reactive sites of the molecule.

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are alternative quantum chemical approaches. Ab initio methods are based on first principles without the use of empirical parameters, offering high accuracy but with significant computational cost. For this compound, these methods could provide a more detailed understanding of its electronic states and potential energy surfaces. Semi-empirical methods, on the other hand, incorporate some experimental data to simplify calculations, making them faster but potentially less accurate. These methods could be employed for preliminary analysis of larger systems involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules. For this compound, MD simulations can reveal its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. These simulations can provide a time-resolved analysis of the molecule's behavior, which is essential for understanding its function in a dynamic environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity. For this compound, a QSAR study would involve compiling a dataset of its analogs with known activities and then developing a mathematical model to predict the activity of new, untested compounds. This approach can provide insights into the structural features of this compound that are important for its biological effects and can guide the design of more potent derivatives.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations could be used to predict its binding affinity and mode of interaction with a specific biological target, such as an enzyme or a receptor. This information is crucial for understanding its potential as a therapeutic agent.

Thermodynamic and Kinetic Studies of this compound Transformations

Thermodynamic and kinetic studies provide information about the energy changes and rates of chemical reactions involving this compound. Computational methods can be used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of formation. Kinetic studies, on the other hand, can elucidate the reaction mechanisms and transition states of its transformations. For instance, the compound has been mentioned in the context of dye compositions for keratin (B1170402) fibers, suggesting its potential involvement in chemical transformations related to dyeing processes. google.com

Mechanistic Biological Investigations of Dibenzofuran 1,9 Diol Derivatives

Enzyme Inhibition Studies of Dibenzofuran-1,9-diol Analogues

Research into the biological activities of dibenzofuran (B1670420) derivatives has frequently centered on their ability to inhibit specific enzymes, particularly those implicated in human diseases like cancer. Protein kinases have emerged as a prominent target class for these compounds.

Kinetic studies have been instrumental in quantifying the potency and mechanism of enzyme inhibition by dibenzofuran analogues. A significant body of research has focused on human protein kinase CK2, a key target in cancer therapy. acs.org

Several newly synthesized dibenzofuran derivatives have demonstrated potent, tight-binding inhibition of CK2. nih.gov For instance, two derivatives, 7,9-dichloro-1,2-dihydro-8-hydroxy-4-[(4-methoxyphenylamino)-methylene]dibenzo[b,d]furan-3(2H)-one (referred to as 4a ) and (E)-1,3-dichloro-6-[(4-methoxyphenylimino)-methyl]dibenzo[b,d]furan-2,7-diol (referred to as 5 ), were found to be tight binding inhibitors with IC₅₀ values of 7 nM and 5 nM, respectively, and an apparent Ki value of 0.4 nM for both. nih.gov Further studies on a broader set of 33 newly synthesized dibenzofuran derivatives identified compounds 12b and 12c as the most potent inhibitors, both exhibiting an IC₅₀ value of 5.8 nM. acs.org These values are comparable to other well-characterized CK2 inhibitors. acs.org

The inhibitory potential of these compounds was assessed by measuring the inhibition of CK2-dependent substrate phosphorylation in the presence of 100 μM ATP. nih.gov The low nanomolar IC₅₀ values indicate a strong interaction between the dibenzofuran derivatives and the enzyme's active site.

| Compound | Structure | Target Enzyme | IC₅₀ (nM) | Apparent Kᵢ (nM) | Reference |

|---|---|---|---|---|---|

| Compound 4a | 7,9-dichloro-1,2-dihydro-8-hydroxy-4-[(4-methoxyphenylamino)-methylene]dibenzo[b,d]furan-3(2H)-one | Human Protein Kinase CK2 | 7 | 0.4 | nih.gov |

| Compound 5 | (E)-1,3-dichloro-6-[(4-methoxyphenylimino)-methyl]dibenzo[b,d]furan-2,7-diol | Human Protein Kinase CK2 | 5 | 0.4 | nih.gov |

| Compound 12b | 7,9-Dichloro-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one | Human Protein Kinase CK2 | 5.8 | Not Reported | acs.org |

| Compound 12c | 7,9-Dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one | Human Protein Kinase CK2 | 5.8 | Not Reported | acs.org |

The identification of specific molecular targets is a critical step in drug discovery. mdpi.com For dibenzofuran derivatives, protein kinase CK2 has been validated as a primary target through multiple lines of evidence, including in vitro kinase assays and co-crystallization. acs.orgnih.gov The human protein kinase CK2 is considered a promising target for cancer treatment due to its role in regulating a vast number of cellular processes, including cell growth, proliferation, and survival. nih.gov

Structural studies have provided molecular-level validation of this interaction. Co-crystallization of compounds 4a and 5 with the catalytic subunit of CK2 revealed an unexpected π-halogen bond between the chloro substituent at the C9 position of the dibenzofuran scaffold and the gatekeeper amino acid Phe113 of the enzyme. nih.gov This interaction leads to an inverted binding mode compared to other analogues and is thought to contribute to the enhanced potency. nih.gov

In addition to experimental approaches, computational methods have been employed to predict potential targets. A multi-level computational study using reverse pharmacophore mapping and molecular docking predicted the antagonist form of the Glucocorticoid Receptor as a potential target for 6-Methyl-1,3,8-trichlorodibenzofuran (MCDF) , a related dibenzofuran derivative. semanticscholar.org Such computational predictions provide hypotheses for further experimental validation.

Kinetic Analysis of Enzyme-Inhibitor Interactions

Structure-Activity Relationship (SAR) Studies for Bioactive this compound Derivatives

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity, providing a roadmap for designing more potent and selective molecules. mdpi.commdpi.com For dibenzofuran derivatives targeting protein kinase CK2, several key structural features have been identified as crucial for inhibitory activity. acs.org

Halogenation of the dibenzofuran ring system has a profound impact on activity. The most potent inhibitors feature dual halogenation at positions C7 and C9. acs.org Specifically, 7,9-dichloro and 7,9-dibromo substitutions result in IC₅₀ values in the low nanomolar range. acs.org Interestingly, the exchange of chlorine for the larger bromine atom at these positions did not significantly alter the IC₅₀ values or the binding mode in the crystal structures, suggesting that the presence of a halogen at these positions is more critical than its size in this specific context. acs.org

Conversely, other substitutions can drastically reduce inhibitory potential. The presence of a methoxy (B1213986) group instead of a hydroxyl group at position C8 was found to be detrimental to activity. For example, the IC₅₀ value of compound 12c (5.8 nM) increased 200-fold to 1.14 µM for its methylated analogue, 20c . acs.org This highlights the importance of the hydroxyl group, likely for forming key hydrogen bonds within the enzyme's active site. SAR studies on biphenyl (B1667301) and dibenzofuran derivatives have also indicated that hydroxyl groups on the aromatic rings are generally beneficial for antibacterial activities. nih.gov

| Compound Series | Key Structural Feature | Effect on CK2 Inhibition | Reference |

|---|---|---|---|

| 12b, 13b | 7,9-dichloro substitution | Potent inhibition (IC₅₀ = 5.8 nM for 12b) | acs.org |

| 12c, 13c | 7,9-dibromo substitution | Potent inhibition (IC₅₀ = 5.8 nM for 12c) | acs.org |

| 20c | Methylation of C8-hydroxyl group (compared to 12c) | ~200-fold decrease in activity (IC₅₀ = 1.14 µM) | acs.org |

| 21c, 22c | Presence of methoxy groups | Significantly decreased activity (IC₅₀ = 9.41 µM and 6.82 µM) | acs.org |

In Vitro Cellular Pathway Modulation by this compound Analogues

Beyond inhibiting isolated enzymes, it is crucial to understand how compounds affect complex cellular pathways within a living cell. Dibenzofuran analogues have been shown to modulate critical cellular processes, most notably apoptosis, or programmed cell death.

The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. Studies have shown that potent dibenzofuran-based CK2 inhibitors can induce apoptosis in cancer cell lines. nih.gov

In LNCaP human prostate carcinoma cells, treatment with compounds 4a and 5 led to the activation of key effector caspases 3 and 7, which are hallmarks of apoptosis. nih.gov This activation was dose-dependent and observed after 24 and 48 hours of treatment. The activation of these caspases subsequently leads to the cleavage of downstream targets, such as poly (ADP-ribose) polymerase (PARP1). Western blot analysis confirmed the cleavage of full-length PARP1, further substantiating the induction of an apoptotic cascade. nih.gov Notably, these apoptotic effects were substantially less pronounced in non-neoplastic ARPE-19 cells, suggesting a degree of selectivity for cancer cells. nih.gov

| Cell Line | Compound | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| LNCaP (Prostate Carcinoma) | Compound 4a | 25 µM & 50 µM | Dose-dependent activation of caspases 3 and 7; PARP1 cleavage | nih.gov |

| LNCaP (Prostate Carcinoma) | Compound 5 | 25 µM & 50 µM | Dose-dependent activation of caspases 3 and 7; PARP1 cleavage | nih.gov |

| ARPE-19 (Non-neoplastic) | Compounds 4a & 5 | 25 µM & 50 µM | Significantly lower induction of apoptosis compared to LNCaP | nih.gov |

For a compound to be effective, it must be able to cross the cell membrane and interact with its intracellular target. nih.gov Cellular target engagement studies are designed to confirm that a compound reaches and modulates its intended target within a cellular context.

Dibenzofuran derivatives have demonstrated good cell permeability and effective engagement of their target, CK2, inside cells. acs.orgnih.gov In both ARPE-19 and LNCaP cells, treatment with dibenzofuran inhibitors reduced the intracellular kinase activity of CK2. nih.gov For example, after 24 hours of treatment with 50 µM of compound 4a , the remaining intracellular CK2 activity was reduced to approximately 40% in LNCaP cells. nih.gov Similarly, compounds 12b and 12c were shown to cross the cell membrane of LNCaP cells and inhibit intracellular CK2 activity. acs.org These findings confirm that the dibenzofuran scaffold can produce cell-permeable compounds that successfully engage their molecular target, leading to the modulation of downstream cellular pathways like apoptosis.

Apoptosis Induction Mechanisms in Cell Lines

Receptor Binding Affinity and Selectivity Profiling

The therapeutic potential of any compound is fundamentally linked to its ability to interact with specific biological targets. For dibenzofuran derivatives, understanding their receptor binding affinity—the strength of the interaction between the compound and a receptor—and their selectivity—the degree to which a compound binds to a specific target over others—is crucial for elucidating their mechanism of action and potential as therapeutic agents. Research in this area has heavily focused on the protein kinase CK2, a significant target in cancer therapy.

Investigations have revealed that the dibenzofuran scaffold is a promising foundation for developing potent inhibitors of human protein kinase CK2. nih.gov The binding affinity of these derivatives is often quantified using the half-maximal inhibitory concentration (IC₅₀), which measures how much of a substance is needed to inhibit a biological process by half, and the inhibition constant (Kᵢ), which indicates the intrinsic binding affinity of the inhibitor.

Studies have demonstrated that specific substitutions on the dibenzofuran ring system dramatically influence binding affinity. For instance, dual halogenation at positions C7 and C9 of the dihydrodibenzofuran structure is a common feature of the most potent inhibitors. acs.org The introduction of chloro or bromo groups at these positions consistently results in compounds with IC₅₀ values in the low nanomolar range. acs.org

For example, 7,9-dichloro-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (Compound 12b) and its dibromo counterpart, 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (Compound 12c), both exhibit exceptionally strong inhibition of CK2 with IC₅₀ values of 5.8 nM each. acs.org These values are comparable to another potent dibenzofuran derivative, (E)-1,3-dichloro-6-[(4-methoxyphenylimino)-methyl]dibenzo[b,d]furan-2,7-diol (Compound 5), which has an IC₅₀ of 5 nM and a Kᵢ value of 0.4 nM. nih.govresearchgate.net

The nature of the substituent at the amino moiety also plays a role, though perhaps a more subtle one. For the 7,9-dibromo substituted series, increasing the size of the substituent on the phenylamino (B1219803) group led to a slight decrease in potency, with IC₅₀ values increasing from 5.8 nM to 8.4 nM. acs.org A similar trend was observed for the 7,9-dichloro substituted compounds. acs.org This suggests that while the halogenation at C7 and C9 is a primary driver of high affinity, other structural modifications can fine-tune the binding interaction. acs.org

| Compound | IC₅₀ (nM) | Kᵢ (nM) |

|---|---|---|

| (E)-1,3-dichloro-6-[(4-methoxyphenylimino)-methyl]dibenzo[b,d]furan-2,7-diol (Compound 5) | 5 nih.govresearchgate.net | 0.4 nih.govresearchgate.net |

| 7,9-dichloro-1,2-dihydro-8-hydroxy-4-[(4-methoxyphenylamino)-methylene]dibenzo[b,d]furan-3(2H)-one (Compound 4a) | 7 nih.govresearchgate.net | 0.4 nih.govresearchgate.net |

| 7,9-Dichloro-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (Compound 12b) | 5.8 acs.org | Not Reported |

| 7,9-Dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (Compound 12c) | 5.8 acs.org | Not Reported |

| 7,9-dichloro-8-hydroxy-4-[((4-methylphenyl)amino)methylene]-1,2-dihydrodibenzo[b,d]furan-3(4H)-one (Compound 13b) | 6.7 acs.org | Not Reported |

| 7,9-dibromo-8-hydroxy-4-[((4-methylphenyl)amino)methylene]-1,2-dihydrodibenzo[b,d]furan-3(4H)-one (Compound 13c) | 7.5 acs.org | Not Reported |

| 6,7-dichloro-1,4-dihydro-8-hydroxy-4-[(4-methylphenylamino)methylen]dibenzo[b,d]furan-3 (2H)-one (Compound 4b) | 29 nih.gov | 15 researchgate.net |

Selectivity is another critical parameter for a potential drug candidate, as off-target binding can lead to unwanted side effects. Selectivity profiling of dibenzofuran derivatives has been conducted against panels of human kinases to assess their specificity for CK2. Compound 12c, for instance, was screened against 70 different human kinases and demonstrated significant selectivity for the CK2α and CK2α' holoenzymes. acs.org Similarly, another derivative, Compound 4b, was tested against a panel of kinases and found to inhibit only seven others to a similar extent as CK2, indicating a favorable selectivity profile. nih.gov A study on a series of novel dibenzofuran derivatives as inhibitors of PTP-MEG2, a protein tyrosine phosphatase, found that the most potent compound, 10a, exhibited significant selectivity for PTP-MEG2 over its close homolog SHP2 and CDC25. oncotarget.com

| Compound | Primary Target | Selectivity Notes |

|---|---|---|

| 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (Compound 12c) | CK2 | Screened against 70 human kinases; showed high selectivity for CK2α and CK2α' holoenzymes. acs.org |

| 6,7-dichloro-1,4-dihydro-8-hydroxy-4-[(4-methylphenylamino)methylen]dibenzo[b,d]furan-3 (2H)-one (Compound 4b) | CK2 | Inhibited only seven other kinases (Aurora A, KDR/VEGFR2, SGK1, FLT4/VEGFR3, PIM1, PKD2, and LCK) to a similar extent as CK2. nih.gov |

| Compound 10a | PTP-MEG2 | Showed high inhibitory activity (320 nM) and significant selectivity over close homologs SHP2 and CDC25 (IC₅₀ > 50 μM). oncotarget.com |

Beyond kinases, other potential targets for dibenzofuran-based compounds have been explored. Some derivatives have been investigated for their binding affinity to cannabinoid receptors (CB₁ and CB₂) and the aryl hydrocarbon receptor (AhR). google.comftstjournal.com The ability of these compounds to bind to the AhR is a key step in mediating certain toxic effects. ftstjournal.comwho.int

Applications of Dibenzofuran 1,9 Diol in Advanced Chemical Sciences

Role as a Building Block in Complex Organic Synthesis

The inherent structural rigidity and aromaticity of the dibenzofuran (B1670420) core make it an attractive building block for constructing more complex molecular architectures.

Precursor for Heterocyclic Scaffolds

Functionalized dibenzofurans serve as versatile precursors for a variety of heterocyclic systems. The diol functionality in a molecule like Dibenzofuran-1,9-diol offers reactive handles for further chemical transformations. While direct examples involving the 1,9-diol are not extensively documented, the synthesis of substituted dibenzofurans is a well-established field. Methodologies often involve intramolecular or intermolecular cyclization strategies. conicet.gov.ar For instance, photoinduced electron transfer (eT) reactions provide a metal-free pathway to access the dibenzofuran nucleus. conicet.gov.ar Another powerful method is the copper-catalyzed cyclization of cyclic diaryliodonium salts with water, which proceeds via an oxygen-iodine exchange mechanism to form the furan (B31954) ring. acs.org

These synthetic strategies can be tailored to produce a wide range of substituted dibenzofurans, which can then be elaborated into other complex heterocycles. The naturally occurring dibenzofuran derivative, usnic acid, which features a 7,9-dihydroxy substitution pattern, undergoes various degradation and rearrangement reactions to yield other complex structures. scielo.org.botandfonline.com

Table 1: Selected Synthetic Methodologies for Dibenzofuran Scaffolds

| Methodology | Key Reagents/Catalysts | Description | Typical Yields | Reference |

|---|---|---|---|---|

| Intramolecular Photoinduced Cyclization | UV light, Base (e.g., t-BuOK) | An intramolecular SRN1 reaction of substituted o-arylphenols to form the C-O bond of the furan ring. | Low to Moderate | conicet.gov.ar |

| Cu-Catalyzed Cyclization of Diaryliodonium Salts | CuI, Ligand (e.g., 1,10-phenanthroline), Base | A copper-catalyzed reaction using water as the oxygen source to form the dibenzofuran ring. | Good to Excellent | acs.org |

| Palladium-Catalyzed Dehydrogenative Cyclization | Pd(OAc)2 | Intramolecular C-H activation and C-O bond formation from diaryl ethers. | Moderate to High | conicet.gov.ar |

Intermediate in Multi-Step Total Synthesis

The dibenzofuran core is a key structural motif in numerous biologically active natural products. ekb.egnih.gov Consequently, the synthesis of functionalized dibenzofurans is a critical step in the total synthesis of these complex molecules. Usnic acid, a dibenzofuran derivative isolated from lichens, possesses antimicrobial and antiviral properties. nih.govwikipedia.org Its total synthesis and chemical modification are areas of active research. scielo.org.bonih.gov While this compound itself is not reported as a direct intermediate in major total synthesis campaigns, the strategies developed for constructing the core of related natural products are broadly applicable. For example, the synthesis of derivatives of usnic acid often involves manipulating the peripheral hydroxyl and acetyl groups, demonstrating the importance of dihydroxy-dibenzofuran intermediates in accessing target molecules. tandfonline.com

Integration in Materials Science and Polymer Chemistry

The rigid and planar structure of the dibenzofuran unit, combined with its inherent electronic properties, makes it a highly desirable component for advanced materials.

Monomer in Polymer Synthesis

Dihydroxy-functionalized aromatic compounds are common monomers for the synthesis of high-performance polymers like polyethers and polyesters. A diol such as this compound could, in principle, serve as a rigid monomer to impart high thermal stability and specific optoelectronic properties to a polymer backbone. While polymers based specifically on the 1,9-diol isomer are not found in the reviewed literature, other substituted dibenzofurans have been successfully used. For instance, dicationic dibenzofuran derivatives have been synthesized and studied for their material properties. google.com The incorporation of the rigid dibenzofuran unit into a polymer chain is expected to increase the glass transition temperature (Tg) and enhance mechanical strength.

Components in Photoelectronic Materials

Dibenzofuran derivatives are recognized for their potential in photoelectronic applications, particularly in the development of Organic Light-Emitting Diodes (OLEDs). conicet.gov.ar The dibenzofuran nucleus can serve as a core for host materials in blue phosphorescent OLEDs. acs.org The wide bandgap and high triplet energy of the dibenzofuran scaffold are advantageous for these applications. An efficient synthesis of a dibenzofuran-based organic semiconducting molecule was achieved using a copper-catalyzed cyclization of a diaryliodonium salt, underscoring the relevance of this chemical class in materials science. acs.org The hydroxyl groups of this compound could be functionalized to tune the electronic properties or improve the processability of materials for such applications.

Catalysis and Ligand Design Utilizing this compound Motifs

The rigid dibenzofuran backbone is an attractive scaffold for the design of chiral ligands for asymmetric catalysis. The C2 symmetry possible in certain disubstituted dibenzofurans is a highly sought-after feature in ligand design. By placing coordinating groups (e.g., phosphines, amines) at specific positions, the dibenzofuran unit can create a well-defined chiral environment around a metal center.

Although ligands based on the this compound structure are not specifically described, the general principle has been applied to the broader dibenzofuran class. The synthesis of 2,8-disubstituted dibenzofurans, for example, provides a platform for creating ligands where the coordinating atoms are held in a rigid and predictable orientation. google.com The diol groups in this compound could serve as anchoring points to build more complex ligand structures, potentially leading to new catalysts with unique selectivity and activity.

Biocatalytic Transformations and Environmental Biodegradation Pathways of Dibenzofuran Analogues

Microbial Degradation of Dibenzofuran (B1670420) Derivatives

A variety of bacteria and fungi have been identified with the ability to degrade dibenzofuran and its derivatives. nih.govasm.orgosti.gov These microorganisms can utilize dibenzofuran as a source of carbon and energy, or co-metabolize it in the presence of other growth substrates. nih.govasm.org

Several bacterial strains, including those from the genera Sphingomonas, Pseudomonas, Terrabacter, and Klebsiella, have been extensively studied for their dibenzofuran-degrading capabilities. nih.govnih.govasm.orgoup.com For instance, Sphingomonas sp. strain XLDN2-5 can utilize carbazole (B46965) as its primary growth substrate and cometabolically degrade dibenzofuran. nih.gov Similarly, Staphylococcus auriculans DBF63 has been shown to grow on dibenzofuran as the sole source of carbon and energy. osti.gov The yeast Trichosporon mucoides has also demonstrated the ability to degrade dibenzofuran, highlighting the role of fungi in the environmental fate of these compounds. asm.orgnih.gov

The degradation rates and efficiencies can vary significantly among different microbial species and are influenced by environmental conditions such as pH, temperature, and the availability of other nutrients. upm.edu.my For example, a study on the bacterial community in landfill leachate demonstrated that the degradation of dibenzofuran was optimal at a pH of 7 and a temperature of 30°C. upm.edu.my

Enzymatic Mechanisms of Dibenzofuran Ring Cleavage

The initial and most critical step in the microbial degradation of dibenzofuran is the cleavage of its stable aromatic ring structure. This is primarily achieved through the action of dioxygenase enzymes.

Dioxygenase-Mediated Oxidation Pathways

Dioxygenases are multi-component enzyme systems that incorporate both atoms of molecular oxygen into their substrates. researchgate.netoup.com In the context of dibenzofuran degradation, these enzymes catalyze the initial hydroxylation of the aromatic ring, making it susceptible to subsequent cleavage. tandfonline.comd-nb.info The dibenzofuran 4,4a-dioxygenase system is a well-characterized example, classified as a class IIA ring-hydroxylating oxygenase. ethz.chresearchgate.net This system involves a reductase, a ferredoxin, and a terminal oxygenase component that work in concert to oxidize dibenzofuran. researchgate.net

Following the initial dioxygenation, the resulting unstable dihydroxylated intermediate undergoes further enzymatic transformations. An extradiol dioxygenase then cleaves the hydroxylated ring in a meta-cleavage reaction. nih.govasm.org This is followed by the action of a hydrolase, which breaks down the ring cleavage product into smaller, more readily metabolizable compounds, such as salicylic (B10762653) acid. nih.govnih.gov

Angular and Lateral Dioxygenation Reactions

Two primary modes of initial attack by dioxygenases on the dibenzofuran molecule have been identified: angular and lateral dioxygenation. nih.govnih.govresearchgate.net

Angular dioxygenation involves the oxidation of a carbon atom adjacent to the ether bridge and the angular carbon atom (C4 and C4a). asm.orgtandfonline.comd-nb.info This is the predominant pathway in many dibenzofuran-degrading bacteria and is considered crucial for the complete mineralization of the compound. nih.govd-nb.info This reaction leads to the formation of an unstable hemiacetal which spontaneously rearranges to 2,2',3-trihydroxybiphenyl. nih.govresearchgate.net This intermediate is then subject to meta-cleavage of the aromatic ring. asm.orgd-nb.info

Lateral dioxygenation , on the other hand, involves the hydroxylation of two adjacent carbon atoms on one of the benzene (B151609) rings, typically at the 1,2 or 3,4 positions. nih.govasm.orgasm.org This pathway is also observed in some bacteria. For example, Pseudomonas aeruginosa FA-HZ1 has been shown to metabolize dibenzofuran through both angular and lateral dioxygenation pathways. nih.gov Naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4 oxidizes dibenzofuran to form both (1R,2S)-cis-1,2-dihydroxy-1,2-dihydrodibenzofuran and (3S,4R)-cis-3,4-dihydroxy-3,4-dihydrodibenzofuran, products of lateral dioxygenation. asm.orgresearchgate.net

The specific pathway utilized can depend on the microorganism and the specific enzymes it produces. nih.govnih.gov

Role of Microorganisms in Bioremediation of Dibenzofuran-Related Compounds

The ability of microorganisms to degrade dibenzofuran and its derivatives makes them promising candidates for the bioremediation of contaminated environments. upm.edu.myacs.org Bioremediation offers a potentially cost-effective and environmentally friendly alternative to traditional physical and chemical cleanup methods. iium.edu.my

Indigenous microbial communities in contaminated soils and sediments often contain populations capable of degrading these pollutants. upm.edu.mynih.gov The process of rhizoremediation, which utilizes the synergistic relationship between plants and rhizosphere-associated microbes, has also shown potential for the cleanup of dibenzofuran-contaminated soils. iium.edu.myacs.org Studies have shown that the presence of certain plants can stimulate the growth and activity of dibenzofuran-degrading bacteria in the soil. acs.org

The effectiveness of bioremediation can be enhanced by optimizing environmental conditions to promote microbial growth and enzymatic activity. upm.edu.my This can include adjusting pH and temperature, as well as providing necessary nutrients. upm.edu.my The isolation and characterization of novel microbial strains with high degradation capabilities are ongoing areas of research aimed at developing more efficient bioremediation strategies. nih.goviium.edu.my

Genetic and Biochemical Characterization of Dibenzofuran-Degrading Enzymes

Significant research has been dedicated to understanding the genetic and biochemical basis of dibenzofuran degradation. The genes encoding the key enzymes in the degradation pathway have been identified and characterized in several bacterial strains. asm.orgoup.com

The genes for the dibenzofuran 4,4a-dioxygenase, often designated as dbfA or dfdA, have been cloned and sequenced from bacteria like Terrabacter sp. strain DBF63 and Sphingomonas sp. strain RW1. asm.orgd-nb.infooup.com These genes typically encode the large and small subunits of the terminal oxygenase. d-nb.info The genes for the subsequent enzymes in the pathway, such as the extradiol dioxygenase (dbfB) and the hydrolase (dbfC), have also been characterized. asm.orgoup.com

Genetic analyses have revealed that these degradation genes can be located on both the chromosome and on plasmids. asm.orgresearchgate.net For example, in Terrabacter sp. strain YK3, the genes encoding an angular dioxygenase are located on a plasmid. asm.org The presence of multiple isofunctional enzymes for different steps in the degradation pathway has also been observed in some organisms, such as Sphingomonas sp. RW1, suggesting a degree of metabolic redundancy and adaptation. ethz.chnih.gov

The biochemical characterization of purified enzymes has provided insights into their substrate specificity, kinetics, and optimal reaction conditions. asm.orgd-nb.info For instance, the 2,2',3-trihydroxybiphenyl dioxygenase from Sphingomonas sp. strain RW1 has been shown to be a monomeric protein that is highly sensitive to oxygen. asm.org This knowledge is crucial for understanding the metabolic bottlenecks and for potentially engineering more robust and efficient biocatalysts for bioremediation applications.

Future Research Directions and Emerging Paradigms for Dibenzofuran 1,9 Diol Research

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The future synthesis of Dibenzofuran-1,9-diol must prioritize sustainability, moving away from harsh reaction conditions and towards greener, more efficient protocols. Research should focus on adapting modern synthetic strategies that have proven effective for the general dibenzofuran (B1670420) core. rsc.orgbiointerfaceresearch.comresearchgate.netorganic-chemistry.org

Key areas for development include:

Catalytic C-H Activation/C-O Cyclization: Palladium-catalyzed methods that form the dibenzofuran skeleton through direct C-H activation and C-O bond formation are highly promising. acs.org Future work should aim to develop ligands and reaction conditions that can regioselectively install hydroxyl groups at the 1 and 9 positions.

One-Pot and Tandem Reactions: Protocols that combine multiple synthetic steps into a single operation, such as the one-pot Pd-catalyzed cross-coupling/aromatization followed by Cu-catalyzed Ullmann coupling, offer significant advantages in terms of operational simplicity and waste reduction. organic-chemistry.org Adapting such a sequence for di-hydroxylated precursors would be a major advancement.

Bio-derived Feedstocks: A paradigm shift towards using renewable resources is essential. Lignin and other forms of biomass contain furan (B31954) and phenolic substructures that could potentially be converted into this compound through chemo-catalytic or enzymatic processes. nih.gov

Green Solvents and Catalysts: Emphasis should be placed on using environmentally benign solvents like water and employing reusable catalysts, such as Palladium on Carbon (Pd/C), to minimize the environmental impact of synthesis. acs.orgacs.org

Table 1: Promising Sustainable Synthetic Strategies for this compound

| Methodology | Key Features | Potential Advantages for this compound | Citations |

|---|---|---|---|

| Pd-Catalyzed C-H Activation | Direct formation of C-O bond from a biaryl precursor. | High atom economy; potential for regioselective hydroxylation. | organic-chemistry.orgacs.org |

| Cu-Catalyzed Cyclization | Uses water as a solvent; forms dibenzofuran from cyclic diaryliodonium salts. | Green solvent; high yields for the core structure. | acs.org |

| One-Pot Tandem Reactions | Combines multiple steps (e.g., cross-coupling and cyclization) without isolating intermediates. | Increased efficiency; reduced solvent waste and purification steps. | organic-chemistry.org |

| Biocatalysis/Chemo-catalysis | Utilizes enzymes or catalysts to convert biomass-derived precursors (e.g., from lignin). | Use of renewable feedstocks; potential for high stereoselectivity. | nih.gov |

Exploration of Undiscovered Bioactivity Mechanisms at the Molecular Level

Dibenzofuran derivatives exhibit a vast range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. acs.orgresearchgate.netthesciencein.org However, the specific molecular targets and mechanisms of action for this compound are completely unknown. Future research must focus on elucidating these interactions to understand its therapeutic potential.

Promising research avenues include:

Aryl Hydrocarbon Receptor (AhR) Interaction: Halogenated dibenzofurans are known to bind to the AhR, a key regulator of cellular responses to environmental toxins. biointerfaceresearch.com It is critical to investigate whether this compound can act as a ligand (agonist or antagonist) for AhR, which could have implications for its toxicological or therapeutic profile.

Kinase Inhibition: Certain dibenzofuran structures are potent inhibitors of protein kinases involved in cancer, such as Casein Kinase 2 (CK2). nih.gov Screening this compound against a panel of human kinases could reveal novel anticancer pathways.

Protein Tyrosine Phosphatase (PTP) Modulation: Derivatives of dibenzofuran have been identified as inhibitors of PTP-MEG2, a phosphatase involved in various cell signaling processes. nih.govoncotarget.com Investigating the effect of this compound on PTP-MEG2 and other phosphatases is a logical next step. oncotarget.com

RNA-Binding Protein Inhibition: Recently, dibenzofuran scaffolds have been shown to inhibit the RNA-binding protein LIN28, disrupting its interaction with let-7 microRNA, a pathway implicated in cancer. acs.org This represents a novel and exciting potential mechanism to explore for this compound.

Table 2: Potential Molecular Targets for this compound Based on Related Compounds

| Molecular Target | Function / Associated Disease | Known Dibenzofuran Interaction | Citations |

|---|---|---|---|

| Aryl Hydrocarbon Receptor (AhR) | Toxin metabolism, immune response. | Halogenated dibenzofurans are potent ligands. | biointerfaceresearch.com |

| Casein Kinase 2 (CK2) | Cell growth and proliferation; Cancer. | Dihalo-dihydroxy-dibenzofuran derivatives are potent inhibitors. | nih.gov |

| PTP-MEG2 | Intracellular phosphatase; Diabetes, cancer. | Various synthetic dibenzofurans show inhibitory activity. | oncotarget.com |

| LIN28 | RNA-binding protein; Cancer, development. | N-dibenzofuranyl pyrrolinones are inhibitors. | acs.org |

| Bacterial Enzymes | Essential processes in antibiotic-resistant bacteria. | Polyoxygenated dibenzofurans show antibacterial potential. | mdpi.comresearchgate.net |

Integration of Advanced Characterization Techniques for Real-Time Analysis

To fully understand the behavior of this compound in chemical and biological systems, it is necessary to move beyond static measurements and integrate advanced techniques capable of real-time analysis.

Future research should incorporate:

Real-Time Mass Spectrometry: Techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) allow for the instantaneous monitoring of chemical reactions or the detection of volatile metabolites from cellular processes without extensive sample preparation. researchgate.netrsc.orggcms.cz This could be used to track the synthesis or metabolic degradation of this compound in real time.

High-Resolution Molecular Imaging: Advanced microscopy techniques provide spatial information at the nanoscale. Secondary Ion Mass Spectrometry (SIMS) could be used to map the distribution of the compound on material surfaces or within single cells with high chemical specificity.

In-situ Spectroscopy: Applying spectroscopic methods like NMR and HPLC during a reaction or biological process can provide crucial information about reaction kinetics, intermediate formation, and product purity as they happen. numberanalytics.comnumberanalytics.com This is invaluable for optimizing synthetic protocols and understanding metabolic pathways.

Computational Design and Optimization of this compound Based Systems

Computational chemistry offers powerful tools to predict properties, guide experiments, and optimize molecular structures before committing to laborious and expensive synthesis. mdpi.com For this compound, a focused computational approach is a crucial and efficient first step.

Key computational strategies to be employed:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the fundamental electronic and geometric properties of this compound, predict its reactivity, and model its interaction with molecular targets. mdpi.comacs.orgnih.gov Such studies can also help interpret experimental spectroscopic data. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By creating QSAR models based on a library of computationally designed this compound derivatives, researchers can predict their biological activity. oncotarget.commdpi.comresearchgate.net This allows for the in silico screening of many potential structures to identify candidates with the highest predicted potency and lowest toxicity.

Molecular Docking and Pharmacophore Modeling: These techniques can be used to simulate the binding of this compound to the active sites of known protein targets (such as CK2 or AhR). nih.govoncotarget.commdpi.com This provides insight into the specific molecular interactions responsible for binding and can guide the design of derivatives with improved affinity and selectivity. mdpi.comugr.es

Table 3: Computational Approaches for this compound Research

| Computational Method | Application | Expected Outcome | Citations |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculate electronic structure, stability, and reaction pathways. | Prediction of reactivity, spectroscopic properties, and thermodynamic stability. | mdpi.comacs.orgnih.gov |

| QSAR Modeling | Correlate chemical structure with biological activity. | Predictive models to prioritize synthesis of potent analogues. | oncotarget.commdpi.comresearchgate.net |

| Molecular Docking | Simulate binding pose in a protein's active site. | Identification of key binding interactions and prediction of binding affinity. | nih.govmdpi.com |

| Pharmacophore Mapping | Identify essential 3D features for bioactivity. | A 3D model to guide the design of new molecules with similar activity. | nih.govugr.es |

Investigation into New Applications in Diverse Scientific Disciplines

The unique electronic and structural properties of the dibenzofuran core suggest that this compound could find applications in fields beyond traditional medicinal chemistry. researchgate.net Future research should explore its potential as a functional building block in materials science and polymer chemistry.

Emerging areas for investigation include:

Organic Electronics: The fused aromatic system of dibenzofuran is a known scaffold for materials used in organic light-emitting diodes (OLEDs), often as a component of host materials. acs.orgcapes.gov.brresearchgate.netrsc.orgacs.org The specific electronic properties conferred by the 1,9-diol substitution should be investigated to see if they offer advantages in charge transport or energy level tuning for new OLEDs, particularly for deep-red or blue emitters. researchgate.net

Functional Polymers: The two hydroxyl groups of this compound make it an ideal monomer for creating novel polymers, such as polyesters or polycarbonates. These polymers could possess unique thermal, optical, or mechanical properties derived from the rigid, planar dibenzofuran backbone.

Hole-Transport Materials (HTMs): Dibenzofuran derivatives have been successfully synthesized and used as hole-transport materials in perovskite solar cells, challenging the expensive incumbent, Spiro-OMeTAD. mdpi.comrsc.org this compound could serve as a core for developing new, cost-effective, and efficient HTMs.

Triboelectric Materials: Diols derived from biomass, such as furan diols, have been used to synthesize polyurethanes that act as sustainable triboelectric materials for energy harvesting. rsc.org this compound, potentially accessible from lignin, could be explored for the synthesis of high-performance tribopositive polymers.

Q & A

Basic: What key physicochemical properties should researchers prioritize when characterizing Dibenzofuran-1,9-diol derivatives?

The physicochemical properties critical for solubility, bioavailability, and experimental design include:

- LogP (1.43), indicating moderate lipophilicity, which influences membrane permeability and solubility in organic solvents .

- Polar Surface Area (PSA) (70.95 Ų), suggesting hydrogen-bonding capacity and potential challenges in crossing the blood-brain barrier .

- Molecular weight (~313 g/mol), which aligns with Lipinski’s Rule of Five for drug-likeness .

- Boiling point (553°C) and vapor pressure (0.0 mmHg at 25°C), relevant for purification via distillation or sublimation .

Methodological Tip : Use computational tools (e.g., MarvinSketch) to predict these properties, followed by experimental validation via HPLC for LogP and thermogravimetric analysis (TGA) for thermal stability.

Basic: How can stereochemical purity of this compound analogs be ensured during synthesis?

Stereochemical control is critical for bioactive derivatives. Key strategies include:

- Chiral resolution : Use chiral column chromatography (e.g., Chiralpak® AD-H) to separate enantiomers, as seen in the isolation of (6aS)-norisoboldine .

- Asymmetric catalysis : Employ transition-metal catalysts with chiral ligands to enforce stereoselectivity during cyclization .

- Crystallography : Confirm absolute configuration via single-crystal X-ray diffraction, as demonstrated for (6aR,11aR)-3,9-dihydroxypterocarpan .

Advanced: How should in vitro assays be designed to evaluate receptor-binding affinity of this compound derivatives?

- Target selection : Prioritize receptors implicated in the compound’s bioactivity (e.g., norisoboldine’s anti-inflammatory effects via α2-adrenergic receptors) .

- Binding assays : Use radioligand displacement (e.g., [³H]-clonidine for α2 receptors) with purified protein extracts.

- Dose-response curves : Test concentrations spanning 0.1–100 μM to calculate IC₅₀ values. Include positive controls (e.g., yohimbine for α2 antagonism) .

Data Contradiction Note : Discrepancies in binding affinity across studies may arise from differences in receptor isoforms or assay conditions (e.g., pH, temperature). Validate findings with orthogonal methods like surface plasmon resonance (SPR).

Advanced: How can researchers resolve contradictions in reported LogP values for this compound derivatives?

Conflicting LogP values often stem from:

- Measurement techniques : Shake-flask vs. HPLC-derived LogP (e.g., 1.43 in vs. computational predictions).

- Solvent system biases : Use standardized solvent mixtures (e.g., octanol-water) and validate with multiple methods .

- Structural analogs : Compare with closely related compounds (e.g., Clarkeanidine in ) to identify substituent effects on hydrophobicity.

Advanced: What in vivo models are suitable for pharmacokinetic (PK) studies of this compound derivatives?

- Rodent models : Administer derivatives intravenously (IV) and orally (PO) to calculate bioavailability (%F). Monitor plasma levels via LC-MS/MS .

- Tissue distribution : Use radiolabeled analogs (e.g., ¹⁴C-labeled) to track accumulation in target organs .

- Metabolite profiling : Employ hepatocyte incubations or liver microsomes to identify phase I/II metabolites, critical for interpreting PK data .

Methodological: Which analytical techniques are optimal for quantifying this compound in biological matrices?

- LC-MS/MS : Provides high sensitivity (detection limits ~0.1 ng/mL) and specificity for complex matrices like plasma or tissue homogenates .

- UV-Vis spectroscopy : Use for rapid quantification in purified samples (λmax ~280 nm for aromatic diols) .

- NMR spectroscopy : ¹H-NMR (e.g., 400 MHz) resolves structural isomers, such as differentiating (6aS) and (6aR) configurations .

Structural: How do substituents on the dibenzofuran core modulate biological activity?

- Methoxy groups : 2,10-Dimethoxy substitution in norisoboldine enhances α2-adrenergic receptor binding vs. non-substituted analogs .

- Halogenation : Fluorinated derivatives (e.g., perfluorononane-1,9-diol in ) exhibit altered metabolic stability and bioavailability.

- Stereochemistry : (6aS) configurations show higher anti-inflammatory activity compared to (6aR) enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.